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Isoaquiledine

Cat. No.: B1248491
M. Wt: 368.4 g/mol
InChI Key: OPODLFBNKXTLEX-INSVYWFGSA-N
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Description

Overview of Flavoalkaloids and Isoquinoline (B145761) Alkaloids in Natural Product Chemistry

Flavoalkaloids are a distinctive class of natural products characterized by a molecular structure that contains both a flavonoid and an alkaloid component. nih.govdigitalnz.org This unique combination arises from the convergence of different biosynthetic pathways, resulting in compounds with a wide array of biological activities that may not be present in flavonoids or alkaloids alone. nih.govtaylorandfrancis.com The flavonoid portion can vary, including structures like flavans, flavones, flavonols, flavanones, flavanonols, and flavan-3-ols. mdpi.com These compounds are of significant interest due to their amphoteric nature, being both basic and phenolic, and the pronounced biological activities of some of the natural sources from which they are derived. mdpi.com

Isoquinoline alkaloids represent one of the largest and most diverse groups of alkaloids, with approximately 2500 known compounds. wikipedia.org They are derived from the isoquinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com This structural feature is responsible for their characteristic chemical properties, such as basicity and the ability to form metal complexes. numberanalytics.com Isoquinoline alkaloids are predominantly found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae. wikipedia.org They can be further categorized into various subtypes based on their chemical structures, with benzylisoquinolines and aporphines being the most common. wikipedia.org Many isoquinoline alkaloids exhibit significant pharmacological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties, making them a major focus of research in medicinal chemistry and drug discovery. nih.govrsc.orgresearchgate.net

Discovery and Initial Characterization of Isoaquiledine as a Flavoalkaloid

This compound, along with its isomer aquiledine (B1251822), was first isolated from the whole herb of Aquilegia ecalcarata. nih.govresearchgate.net The discovery of these two new flavonoid alkaloids was the result of detailed spectral analysis. nih.gov The initial structural elucidation of this compound identified it as (2S)-8-(1,4-ureylenebutyl)-5,7-dihydroxyflavanone. mdpi.comresearchgate.net Its structure features a saturated 1,3-diazepin-2-one ring attached to the C-8 position of the flavanone (B1672756) core. mdpi.comresearchgate.net

The characterization was achieved through methods including acid hydrolysis and various spectroscopic techniques, such as UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR). researchgate.net However, subsequent research in 2020 led to a revision of the initially proposed structures of both aquiledine and this compound. acs.orgnih.govacs.org This re-evaluation was based on Density Functional Theory (DFT) calculations of NMR data, including DP4+ and J-DP4 analysis, as well as specific rotations. acs.orgnih.govacs.org The revised structures provided a more accurate understanding of these complex flavoalkaloids.

Table 1: Key Milestones in this compound Research

YearMilestoneKey Researchers/InstitutionsSource
2001Discovery and initial isolation of this compound from Aquilegia ecalcarata.Chen, S. B., et al. nih.gov
2020Structural revision of this compound using DFT calculations.Kawazoe, R., et al. acs.orgnih.gov

Significance of this compound within Natural Product and Medicinal Chemistry Research

Flavonoids that contain nitrogen are considered rare in the world of natural products. researchgate.net The unique structures and varied pharmacological activities of flavoalkaloids like this compound present significant opportunities for the discovery of new drugs with novel mechanisms of action. researchgate.net Many of these compounds have been identified through bioassay-guided chemical studies of traditional medicines, indicating their potential therapeutic importance. researchgate.net

The broader class of isoquinoline alkaloids, to which the alkaloid portion of this compound is related, are recognized as privileged structures in medicinal chemistry. nih.gov They serve as important templates for drug discovery due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.gov The investigation into the synthesis and biological activity of complex natural products like this compound contributes to the ongoing search for new therapeutic agents. rsc.org The development of semi-synthetic flavoalkaloids, such as the CDK inhibitor flavopiridol, which is under clinical investigation for cancer treatment, highlights the potential of this class of compounds. taylorandfrancis.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O5 B1248491 Isoaquiledine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

4-[(2S)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl]-1,3-diazepan-2-one

InChI

InChI=1S/C20H20N2O5/c23-13-9-14(24)18-15(25)10-16(11-5-2-1-3-6-11)27-19(18)17(13)12-7-4-8-21-20(26)22-12/h1-3,5-6,9,12,16,23-24H,4,7-8,10H2,(H2,21,22,26)/t12?,16-/m0/s1

InChI Key

OPODLFBNKXTLEX-INSVYWFGSA-N

Isomeric SMILES

C1CC(NC(=O)NC1)C2=C3C(=C(C=C2O)O)C(=O)C[C@H](O3)C4=CC=CC=C4

Canonical SMILES

C1CC(NC(=O)NC1)C2=C3C(=C(C=C2O)O)C(=O)CC(O3)C4=CC=CC=C4

Synonyms

isoaquiledine

Origin of Product

United States

Occurrence, Isolation, and Distribution of Isoaquiledine

Natural Sources and Botanical Origin of Isoaquiledine

Aquilegia ecalcarata as a Primary Source

The primary and most well-documented natural source of this compound is the plant species Aquilegia ecalcarata Maxim. researchgate.netnih.govacs.org This herbaceous plant, belonging to the Ranunculaceae family, is a Chinese medicinal plant. researchgate.net this compound, along with its isomer aquiledine (B1251822), was first isolated from the whole herb of A. ecalcarata. researchgate.netnih.govacs.org This discovery was significant as it introduced a new class of flavonoid alkaloids. acs.org

Related Aquilegia Species and Isoquinoline (B145761) Alkaloid Content

The genus Aquilegia, commonly known as columbine, is known to produce a variety of isoquinoline alkaloids. oup.comoup.com While this compound itself has been specifically isolated from A. ecalcarata, other species within this genus, such as Aquilegia formosa and Aquilegia coerulea, have been studied for their alkaloid content. oup.comresearchgate.net The presence of isoquinoline alkaloids is a characteristic feature of the Ranunculaceae family, to which Aquilegia belongs. oup.comoup.com Research into the biosynthesis of these alkaloids has identified key enzymes and regulatory factors, some of which are specific to certain species like Aquilegia coerulea. researchgate.net The study of these related species provides a broader context for understanding the chemical diversity and distribution of alkaloids within the Aquilegia genus.

Isolation Methodologies for this compound

The isolation of this compound from its natural source involves a combination of classical and advanced techniques to extract and purify the compound.

Classical Phytochemical Extraction Techniques

The initial step in isolating this compound from Aquilegia ecalcarata involves classical phytochemical extraction methods. acs.org This process typically begins with the air-drying and powdering of the plant material. acs.org A common method is percolation with a sequence of solvents of increasing polarity. acs.orggsconlinepress.com For instance, the plant material might first be extracted with petroleum ether to remove non-polar compounds, followed by extraction with 95% ethanol (B145695) to isolate more polar constituents, including flavonoid alkaloids like this compound. acs.org These crude extracts are then concentrated for further purification. scirp.org

Advanced Chromatographic Separation Techniques

Following initial extraction, advanced chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of plant constituents. column-chromatography.comcpur.inbioanalysis-zone.com

Column chromatography is a fundamental and widely used technique for purifying individual chemical compounds from mixtures. uhplcs.comsgkgdcvinukonda.ac.in In the isolation of this compound, column chromatography using silica (B1680970) gel (SiO₂) is a key step. acs.orgrochester.edu Silica gel is a polar stationary phase that separates compounds based on their polarity. itwreagents.com The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. sgkgdcvinukonda.ac.in Compounds with different polarities travel through the column at different rates, allowing for their separation. sgkgdcvinukonda.ac.in

In addition to silica gel, other stationary phases like C18 reversed-phase silica gel can be used. C18 columns have a non-polar stationary phase, and a polar mobile phase is used to elute the compounds. This technique, known as reversed-phase chromatography, separates compounds based on their hydrophobicity. The choice of the stationary phase and the mobile phase is crucial for achieving effective separation. itwreagents.com For the purification of this compound, polyamide and Sephadex LH-20 have also been employed in column chromatography. acs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. mdpi.comcsic.esjapsonline.com It is particularly well-suited for the analysis of alkaloids and flavonoids due to its high resolution and sensitivity. mdpi.comnih.govresearchgate.net The principle of HPLC involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the sample components with the stationary phase. csic.es

In the context of flavonoid alkaloids like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. mdpi.comjapsonline.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. japsonline.com The separation of alkaloids can be significantly influenced by the composition and pH of the mobile phase. researchgate.net For instance, adjusting the pH with reagents like triethylamine (B128534) or using buffers such as ammonium (B1175870) acetate (B1210297) can improve the peak shape and resolution of alkaloid separations. researchgate.net The separated compounds are then detected by a detector, commonly a UV-Vis or diode array detector (DAD), which measures the absorbance at specific wavelengths. japsonline.com

Table 1: General Parameters for HPLC Analysis of Alkaloids and Flavonoids.
ParameterDescriptionCommon Application
Stationary PhaseThe solid material in the column that interacts with the sample components.C18 or C8 bonded silica for reversed-phase.
Mobile PhaseThe solvent that moves the sample through the column.Mixtures of water with methanol (B129727) or acetonitrile (B52724), often with pH modifiers.
DetectionThe method used to visualize the separated components.UV-Vis or Diode Array Detector (DAD).
Flow RateThe speed at which the mobile phase passes through the column.Typically 0.5 - 2.0 mL/min.
Injection VolumeThe amount of sample introduced into the HPLC system.Typically 5 - 20 µL.
Countercurrent Chromatography Approaches

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that does not use a solid stationary phase, thereby avoiding irreversible adsorption of the sample. nih.govmdpi.com This makes it particularly suitable for the preparative separation of natural products like alkaloids and flavonoids. nih.govmdpi.comhebmu.edu.cn High-speed counter-current chromatography (HSCCC) is an advanced form of this technique that offers improved efficiency and shorter separation times. nih.gov

The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases. The selection of a suitable two-phase solvent system is crucial for a successful separation. bohrium.com The partition coefficient (K value) determines the distribution of a compound between the two phases and is a key parameter for optimizing the separation. bohrium.com For separating compounds with different polarities, a stepwise elution can be employed, where the composition of the mobile phase is changed during the run. mdpi.com This approach has been successfully used for the separation of alkaloids from plant extracts. mdpi.com For ionizable compounds like alkaloids, pH-zone-refining CCC can be a very effective technique, as it separates compounds based on their pKa values and hydrophobicity. hebmu.edu.cn

Table 2: Common Solvent Systems Used in Countercurrent Chromatography for Alkaloid and Flavonoid Separation.
Solvent System Composition (v/v/v)Target CompoundsReference
Chloroform-Methanol-Water (4:3:2)Flavonoids (3'-hydroxygenkwanin, luteolin, apigenin) nih.gov
Chloroform-0.07 M Sodium Phosphate (pH 6.4) (1:1)Alkaloids from Anisodus tangulicus nih.gov
Dichloromethane-Methanol-Water (5:3:2)Alkaloids from Euchresta tubulosa mdpi.com
n-Butanol-Chloroform-Methanol-Water (3:7:3:4)Alkaloids and glycosylated flavonoids from Solanum cernuum researchgate.net
Magnetic Separation Strategies for Alkaloids

Magnetic separation is a technique that utilizes magnetic fields to separate components of a mixture. d-nb.info In the context of natural product extraction, this can involve the use of magnetic nanoparticles (MNPs) or the application of an external magnetic field to influence the separation process. d-nb.inforesearchgate.net While there are no specific reports on the magnetic separation of this compound, general strategies have been developed for the separation of alkaloids from plant extracts.

One approach involves the adsorption of positively charged alkaloids onto negatively charged iron oxide MNPs. elsevier.es The MNPs coated with the alkaloids can then be separated from the extract using a magnet. The adsorbed alkaloids can subsequently be recovered by changing the pH. elsevier.es Another strategy, known as magnetochromatography, involves carrying out a chromatographic separation, such as thin-layer chromatography (TLC), in the presence of an external magnetic field. d-nb.inforesearchgate.net The magnetic field can alter the retention and separation efficiency of the compounds. d-nb.inforesearchgate.net Furthermore, a method involving emulsion liquid membrane extraction combined with in-situ magnetization has been developed for the extraction and separation of isoquinoline alkaloids. elsevier.es

Chemotaxonomic Implications of this compound Distribution

Chemotaxonomy is the classification of organisms based on their chemical constituents. The distribution of secondary metabolites, such as alkaloids and flavonoids, can provide valuable insights into the phylogenetic relationships between plant species. researchgate.netuct.ac.za The family Ranunculaceae, to which Aquilegia belongs, is known for its diverse array of alkaloids. researchgate.netuct.ac.za

The presence of specific types of alkaloids and other compounds can be characteristic of certain genera or subfamilies within the Ranunculaceae. For example, protoberberine alkaloids are abundant in the subfamily Coptidoideae, while diterpenoid alkaloids are characteristic of the tribe Delphinieae. researchgate.net The genus Aquilegia, along with Thalictrum and Paraquilegia, is known to contain isoquinoline alkaloids. researchgate.netkoreascience.kr The discovery of this compound, a flavonoid alkaloid, in Aquilegia ecalcarata adds to the chemical profile of this genus. acs.orgacs.orgresearchgate.net

The chemical constituents of Aquilegia species, which primarily include flavonoids, differentiate them from genera like Isopyrum, which are rich in bisbenzylisoquinoline alkaloids. researchgate.net This difference in chemical profiles supports their classification into distinct taxonomic groups. researchgate.net The presence of quaternary alkaloids, such as magnoflorine (B1675912) and berberine (B55584), has been used to suggest a closer relationship between the tribes Thalictreae and Ranunculeae. zobodat.at Therefore, the unique structure of this compound, a conjugate of a flavanone (B1672756) and a diazepan-2-one ring, contributes to the chemotaxonomic understanding of the genus Aquilegia within the Ranunculaceae family. researchgate.net

Structural Elucidation and Advanced Characterization of Isoaquiledine

Spectroscopic Analysis for Initial Structure Determination

The preliminary structure of isoaquiledine was proposed based on a combination of spectroscopic techniques that provided foundational data on its molecular framework, functional groups, and connectivity. nih.gov

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in the initial characterization of this compound. The ¹H NMR spectrum revealed the presence of aromatic and aliphatic protons, while the ¹³C NMR spectrum indicated the number and types of carbon atoms within the molecule. acs.org

Subsequent computational studies that led to the structural revision of this compound relied on comparing the originally reported experimental NMR data with calculated values for several possible isomeric structures. nih.govacs.org The ¹H and ¹³C NMR chemical shifts, originally recorded in DMSO-d₆, were critical for these comparative analyses. acs.orgacs.org

Table 1: Original ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Position δC (ppm) δH (ppm, J in Hz)
2 79.5 5.51 (dd, 12.8, 2.8)
3 42.9 2.78 (dd, 17.1, 2.8), 3.12 (dd, 17.1, 12.8)
4 197.3
5 164.2
6 102.8
7 165.2
8 96.0 6.19 (s)
9 161.9
10 105.7
1' 129.0
2', 6' 128.9 7.45 (d, 8.5)
3', 5' 116.1 6.91 (d, 8.5)
4' 158.4
1'' 50.6 3.32 (t, 5.5)
2'' 31.6 1.70 (m)
3'' 24.6 1.48 (m)
4'' 46.5 3.14 (t, 6.5)
5'' 156.8

Data sourced from Chen et al. (2001) as cited in Kawazoe et al. (2020). acs.org

Mass spectrometry was employed to determine the molecular weight and formula of this compound. High-resolution electrospray ionization mass spectrometry (HRESIMS) is a common technique used for this purpose, providing a highly accurate mass measurement that facilitates the determination of the elemental composition. nih.govnih.gov For this compound, this analysis was crucial in establishing its molecular formula as C₂₀H₂₀N₂O₅, which was consistent with a flavonoid alkaloid structure. acs.org

Infrared (IR) spectroscopy provided key information about the functional groups present in the this compound molecule. The IR spectrum displayed characteristic absorption bands indicating the presence of hydroxyl (-OH) and carbonyl (C=O) groups. acs.org Strong absorptions around 3400 cm⁻¹ are typical for hydroxyl groups, while a strong band near 1650 cm⁻¹ suggests the presence of a carbonyl group, consistent with the flavanone (B1672756) and urea (B33335) moieties proposed in its structure. acs.org

Computational Approaches to Structural Elucidation and Revision

Despite the initial spectroscopic analysis, the proposed structure of this compound was later questioned. Advanced computational methods were employed to re-evaluate the spectroscopic data and propose a revised, more accurate structure. nih.govacs.org

A significant breakthrough in confirming the correct structure of this compound came from the application of Density Functional Theory (DFT) calculations of NMR parameters. nih.gov This method involves calculating the theoretical NMR chemical shifts for all possible diastereomers of the proposed and revised structures and comparing them to the experimental data. nih.govacs.org

The DP4+ and J-DP4 statistical analyses were used to determine the most probable structure by providing a probability score for each candidate structure based on the agreement between the calculated and experimental ¹H and ¹³C NMR data. nih.govacs.orgresearchgate.net For this compound, four potential structures were considered: the originally proposed structure and a newly proposed regioisomeric structure, each with two possible stereoisomers. The DFT calculations and subsequent DP4+ and J-DP4 analyses showed that the newly proposed regioisomeric structures were a much better fit for the experimental data. acs.org The correlation coefficient (R²) for the ¹³C NMR data was significantly higher for the revised structures (0.9989 and 0.9991) compared to the originally proposed ones (0.9975). acs.org These analyses were pivotal in the structural revision of this compound. nih.govacs.org

Table 2: DP4+ and J-DP4 Probabilities for this compound Candidate Structures

Structure Candidate DP4+ Probability (%) (¹H and ¹³C data) J-DP4 Probability (%) (¹H and ¹³C data)
Proposed Structure 7 0.0 0.0
Proposed Structure 8 0.0 0.0
Revised Structure 9 49.9 50.0
Revised Structure 10 50.1 50.0

Data from Kawazoe et al. (2020). Structures 9 and 10 represent the revised regioisomers. acs.org

The absolute configuration of chiral molecules like this compound is determined by analyzing their chiroptical properties, such as specific optical rotation. nih.gov Similar to the NMR calculations, theoretical specific rotations for the possible stereoisomers were calculated using computational methods and compared with the experimentally measured value. nih.govacs.org While the initial report identified this compound as dextrorotatory, the computational re-evaluation of its structure also involved calculating specific rotation to help distinguish between enantiomers and confirm the absolute stereochemistry of the revised structure. nih.govresearchgate.net This approach, combining experimental measurements with quantum chemical calculations, is a powerful tool for the unambiguous assignment of the absolute configuration of complex natural products. researchgate.netrsc.org

Confirmation or Revision of Absolute and Relative Configurations

The definitive determination of the absolute and relative configurations of this compound was a complex process that involved the critical re-evaluation of initially proposed structures through advanced computational and spectroscopic methods. Initial structural proposals were based on standard 1D and 2D NMR spectroscopic analysis. However, inconsistencies and the structural similarities to related flavoalkaloids prompted a more rigorous investigation.

A pivotal study undertook a comprehensive analysis by comparing experimental NMR data with theoretical values calculated using Density Functional Theory (DFT). acs.org This approach is a powerful tool for distinguishing between potential diastereomers and resolving structural ambiguities. frontiersin.org For this compound, four possible structures were considered: the initially proposed structures and two newly proposed structures featuring a 1-carbamoyl-pyrrolidine ring instead of a seven-membered diazepanone ring. acs.org

Researchers calculated the ¹H and ¹³C NMR chemical shifts for all four potential structures. acs.org The comparison of these calculated values with the experimental data for this compound revealed a better correlation for the newly proposed structures. acs.org Specifically, the R² correlation coefficient for the ¹³C NMR data was significantly higher for the revised structures (0.9989 and 0.9991) compared to the originally proposed ones (0.9975 for both). acs.org

To further validate this revision, DP4+ and J-DP4 statistical analyses were employed. These methods provide a probability score for the likelihood of a candidate structure being the correct one based on the agreement between its calculated and the experimental NMR data. acs.orgresearchgate.netnih.gov The DP4+ and J-DP4 analyses for this compound also favored the revised structures containing the five-membered pyrrolidine (B122466) ring. acs.org Based on this cumulative evidence from DFT calculations and advanced statistical analysis of NMR data, the 2D structure of this compound was officially revised. acs.orgresearchgate.net

While these computational methods were crucial in revising the core heterocyclic structure, the study noted that assigning the precise stereostructure (the absolute and relative configuration of the chiral centers) remained ambiguous based on this data alone. acs.orgmdpi.com Further studies, potentially involving electronic circular dichroism (ECD) calculations or X-ray crystallography, would be necessary for the unambiguous assignment of the stereochemistry of this compound. frontiersin.orgresearchgate.net

Comparative Structural Analysis with Related Flavoalkaloids (e.g., Aquiledine (B1251822), Cheliensisine)

This compound belongs to a small, unique family of flavoalkaloids that includes the closely related compounds aquiledine and cheliensisine. A comparative analysis of their structures reveals key similarities and defining differences, the clarification of which has been a subject of significant research. acs.orgnih.gov

The primary structural relationship between this compound and its counterparts lies in their shared flavoalkaloid backbone, which consists of a flavonoid (specifically, a pinocembrin) moiety linked to a nitrogen-containing heterocyclic system. acs.org The fundamental difference that distinguishes this compound from the now-unified aquiledine/cheliensisine structure is its nature as a regioisomer. acs.orgresearchgate.netresearchgate.net

In the revised structure of aquiledine/cheliensisine, the alkaloid portion (the 1-carbamoyl-pyrrolidine ring) is attached to the C-6 position of the A-ring of the pinocembrin (B1678385) flavonoid unit. acs.org In contrast, this compound features this same alkaloid moiety attached to the C-8 position of the pinocembrin A-ring. acs.org This positional shift of the substituent on the flavonoid core is the defining structural feature that differentiates this compound from aquiledine and cheliensisine.

This comparative analysis, made possible by advanced computational chemistry, has been crucial in refining the understanding of this class of natural products. It has corrected initial misassignments in the literature and clarified the precise structural relationships within this unique family of flavoalkaloids. acs.orgnih.gov

Biosynthesis and Metabolic Pathways of Isoaquiledine

Proposed Biosynthetic Pathway of Flavoalkaloids

Flavoalkaloids are structurally diverse compounds characterized by the presence of both a flavonoid and an alkaloid moiety within the same molecule. mdpi.commdpi.com Their biosynthesis is a testament to the metabolic plasticity of plants, involving the strategic combination of intermediates from separate, well-established pathways. acs.org The formation of these hybrid molecules is not a random event but rather a controlled process, suggesting the existence of specific enzymatic or spontaneous reactions that facilitate the coupling of the two precursor types. nih.gov

For isoaquiledine and its regioisomer aquiledine (B1251822), a biosynthetic pathway has been proposed that highlights this convergence. acs.orgcabidigitallibrary.orgnih.gov These compounds, isolated from plants like Aquilegia ecalcarata, feature a flavonoid core, specifically pinocembrin (B1678385), linked to an alkaloid component. acs.orggenome.jp The proposed pathway suggests that the flavonoid unit is first synthesized via the phenylpropanoid pathway. Subsequently, the alkaloid portion, derived from amino acid metabolism, is attached to the flavonoid A-ring at either the C-8 position (for this compound) or the C-6 position (for aquiledine). acs.orgnih.gov While the precise enzymatic steps for this coupling in this compound biosynthesis are still under investigation, the proposed pathway provides a foundational model for understanding the formation of this unique flavoalkaloid. acs.orgcabidigitallibrary.org

Precursors and Enzymatic Steps in Isoquinoline (B145761) Alkaloid Biosynthesis

The alkaloid component of this compound belongs to the vast and diverse group of isoquinoline alkaloids. The biosynthesis of this class of compounds has been extensively studied, revealing a conserved pathway that begins with aromatic amino acids and proceeds through a series of key intermediates. nih.govimperial.ac.uk

Role of Tyrosine and Phenylalanine Derivatives

The journey to isoquinoline alkaloids commences with the aromatic amino acids L-tyrosine and, to a lesser extent, L-phenylalanine, which are themselves products of the shikimate pathway. nih.govnih.govimperial.ac.uk These primary metabolites serve as the fundamental building blocks. L-tyrosine can be converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), the two essential precursors that condense to form the basic benzylisoquinoline skeleton. researchgate.netnih.gov This initial condensation is a critical step, setting the stage for the immense structural diversity observed among isoquinoline alkaloids. nih.gov While most isoquinolines derive from tyrosine, some pathways have been identified that utilize tryptophan as a precursor, highlighting the metabolic variations that can exist. nih.govmdpi.com

General Pathway from Norcoclaurine to Reticuline

The condensation of dopamine and 4-HPAA is catalyzed by norcoclaurine synthase (NCS) to yield (S)-norcoclaurine, the first committed intermediate in benzylisoquinoline alkaloid (BIA) biosynthesis. dntb.gov.ua Following its formation, (S)-norcoclaurine undergoes a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, to produce the central branch-point intermediate, (S)-reticuline. dntb.gov.ua

The key enzymes involved in this transformation are:

Norcoclaurine 6-O-methyltransferase (6OMT)

Coclaurine N-methyltransferase (CNMT)

N-methylcoclaurine 3'-hydroxylase (NMCH) , a cytochrome P450 enzyme.

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

(S)-Reticuline is a crucial hub from which numerous BIA structural subgroups are derived, including morphinans, protoberberines, and benzophenanthridines. dntb.gov.ua While the specific enzymatic steps leading from this central pathway to the unique alkaloid moiety of this compound are not yet fully elucidated, it is hypothesized that a derivative of this pathway provides the necessary precursor for conjugation with the flavonoid core.

Molecular Mechanisms of Biosynthetic Regulation

The production of specialized metabolites like this compound is tightly controlled at the molecular level to ensure their synthesis occurs in the correct tissues, at the appropriate developmental stages, and in response to specific environmental cues. This regulation is primarily managed by a complex network of transcription factors that modulate the expression of biosynthetic genes.

Identification and Characterization of Transcription Factors (e.g., bHLH-type)

Transcription factors are key regulators of both flavonoid and isoquinoline alkaloid biosynthetic pathways. Among the various families of transcription factors, the basic helix-loop-helix (bHLH) proteins have been shown to play a pivotal role. In the context of isoquinoline alkaloid biosynthesis, specific bHLH transcription factors have been identified that directly activate the expression of genes encoding biosynthetic enzymes. For instance, studies in Coptis japonica have revealed a unique bHLH-type transcription factor, CjbHLH1, that specifically regulates the transcription of isoquinoline alkaloid biosynthetic genes.

Similarly, the regulation of flavonoid biosynthesis is well-characterized and often involves a complex of R2R3-MYB, bHLH, and WD40-repeat proteins (the MBW complex). Given that this compound biosynthesis requires the coordinated expression of genes from both the flavonoid and alkaloid pathways, it is plausible that bHLH transcription factors, possibly in concert with other regulatory proteins like MYBs, are involved in orchestrating this metabolic convergence. Comparative transcriptome analyses in plants producing isoquinoline alkaloids have identified numerous differentially expressed genes encoding bHLH transcription factors, suggesting their role as key regulators.

Gene Expression and Enzyme Engineering in Alkaloid Production

Advances in molecular biology and biotechnology have opened up avenues for manipulating the production of valuable alkaloids. By understanding the genes and enzymes involved in these biosynthetic pathways, researchers can employ metabolic engineering strategies to enhance the yield of desired compounds. This can involve the overexpression of genes encoding rate-limiting enzymes or key transcription factors.

For example, the expression of genes such as those encoding putrescine N-methyltransferase (PMT) or (S)-scoulerine 9-O-methyltransferase (SMT) has been engineered in various plant systems to alter alkaloid profiles. Furthermore, the reconstruction of biosynthetic pathways in microbial hosts like yeast offers a promising platform for the sustainable production of complex plant alkaloids. While still a developing field, the application of gene silencing techniques, such as virus-induced gene silencing (VIGS), combined with enzymatic pretreatments to overcome cellular barriers, is being explored to modify gene expression in alkaloid-producing plants like Papaver somniferum. These approaches not only provide insights into the regulatory mechanisms but also hold potential for the targeted production of specific alkaloids, which could one day be applied to enhance the synthesis of flavoalkaloids like this compound.

Biotechnological and Microbial Synthesis Approaches

While the chemical synthesis of complex natural products like isoquinoline alkaloids can be challenging, modern biotechnology offers promising avenues for their production. Metabolic engineering and synthetic biology approaches are being explored to harness microorganisms and plant cell cultures as bio-factories. These strategies aim to reconstruct the biosynthetic pathways of valuable compounds in more manageable hosts, such as Escherichia coli and Saccharomyces cerevisiae (baker's yeast), to enable sustainable and scalable production. rsc.orgresearchgate.net

Currently, there are no specific reports detailing the complete biotechnological or microbial synthesis of this compound. Research in this area has primarily focused on the production of the precursor flavonoid backbone. The heterologous biosynthesis of various flavonoids, the chemical class to which this compound belongs, has been successfully demonstrated in both bacteria and yeast. nih.govmdpi.com These microorganisms have been genetically engineered to express the necessary plant enzymes to produce flavonoid cores from simple sugars. nih.gov

The production of flavonoids in microbial hosts involves the reconstruction of often lengthy biosynthetic pathways from plants. For instance, researchers have successfully engineered Saccharomyces cerevisiae to produce a variety of flavonoids, such as naringenin, kaempferol, and quercetin, by introducing up to eight heterologous genes from plants. nih.gov These engineered yeast strains can synthesize the flavonoid molecules de novo from glucose. nih.gov Similarly, E. coli has been engineered to produce flavonoids like pinocembrin and naringenin. mdpi.com

A significant challenge in the microbial production of flavoalkaloids like this compound lies in the integration of the alkaloid biosynthetic portion with the flavonoid pathway. Flavoalkaloids are hybrid natural products, meaning their biosynthesis involves the convergence of at least two distinct metabolic pathways. chimia.ch In the case of this compound, this would involve combining the flavonoid biosynthetic pathway with the pathway responsible for producing the nitrogen-containing heterocyclic ring system.

The creation of such hybrid pathways in a microbial host is a complex undertaking. It requires not only the successful expression and function of all the necessary enzymes from different plant pathways but also the efficient supply of precursors from the host's central metabolism. nih.gov While the heterologous production of other complex natural product classes, including other types of alkaloids and terpenoids, has been achieved, the specific combination required for this compound has not yet been reported. rsc.orgnsf.gov

Future research in this area will likely focus on identifying and characterizing the complete biosynthetic gene cluster for this compound from its natural source, Aquilegia ecalcarata. Once all the necessary genes are known, they could potentially be introduced into a microbial host that has already been optimized for flavonoid production. This would be a critical step towards the development of a microbial cell factory for the sustainable production of this compound.

Interactive Data Table: Examples of Microbial Flavonoid Production

The following table summarizes key research findings in the microbial production of flavonoids, which are precursors to flavoalkaloids like this compound.

Target FlavonoidHost OrganismKey Engineering StrategiesTiter Achieved (mg/L)Reference
KaempferolSaccharomyces cerevisiaeReconstruction of an 8-gene pathway26.57 nih.gov
QuercetinSaccharomyces cerevisiaeReconstruction of an 8-gene pathway20.38 nih.gov
FisetinSaccharomyces cerevisiaeFirst de novo biosynthesis in yeastNot specified nih.gov
NaringeninEscherichia coliEngineering of PAL, CHS, and 4CL enzymesNot specified mdpi.com
PinocembrinEscherichia coliEngineering of PAL, CHS, and 4CL enzymesNot specified mdpi.com

Chemical Synthesis and Derivatization Strategies for Isoaquiledine and Analogs

Approaches to the Total Synthesis of Isoaquiledine and Flavoalkaloids

The total synthesis of this compound, identified as (2S)-8-(1,4-ureylenebutyl)-5,7-dihydroxyflavanone, has not been explicitly detailed in the reviewed literature. mdpi.comresearchgate.net However, the synthesis of related flavoalkaloids provides a roadmap for potential synthetic strategies. Flavoalkaloids are a diverse group of natural products characterized by a flavonoid core linked to an alkaloid moiety. researchgate.net Their synthesis often involves the convergence of distinct biosynthetic pathways, a concept that inspires synthetic chemists. researchgate.net

The synthesis of the flavanone (B1672756) core itself is well-established, often proceeding through the cyclization of a 2'-hydroxychalcone. preprints.orgorganic-chemistry.org For this compound, this would involve a chalcone (B49325) derived from a substituted phloroglucinol (B13840) derivative to provide the 5,7-dihydroxy pattern on the A-ring.

A plausible retrosynthetic analysis for this compound would disconnect the molecule into three key fragments: a suitably protected 5,7-dihydroxyflavanone (B1678386) with a reactive handle at the C-8 position, a four-carbon linker, and a urea (B33335) or a precursor thereof. The key challenge lies in the regioselective introduction of the side chain at the C-8 position of the flavanone A-ring.

The synthesis of flavoalkaloids often employs biomimetic strategies, such as the Mannich reaction, to couple the flavonoid and alkaloid components. preprints.orgmdpi.com For instance, the synthesis of kinkeloids A and B, another class of flavan (B184786) alkaloids, was achieved using a Mannich reaction as the key final step to connect the piperidine (B6355638) and flavan moieties. mdpi.com A similar acid-catalyzed Mannich-type reaction could be envisioned for the synthesis of this compound, where an in situ generated N-acyliminium ion attacks the electron-rich A-ring of the flavanone. mdpi.com

Semi-synthetic Modifications and Derivatization for Research

Semi-synthesis, which involves the chemical modification of a natural product, is a powerful tool for generating analogs with potentially improved biological activity or for probing structure-activity relationships (SAR). researchgate.net While specific semi-synthetic modifications of this compound are not detailed in the available literature, general strategies for flavonoid derivatization are well-documented and can be applied to this molecule. mdpi.comresearchgate.net

The introduction of new functional groups onto the this compound scaffold can modulate its physicochemical properties and biological activity. nih.gov The phenolic hydroxyl groups at positions 5 and 7 are prime targets for modification.

O-Alkylation and O-Acylation: The hydroxyl groups can be converted to ethers or esters to alter lipophilicity and bioavailability. mdpi.com For example, liquiritigenin (B1674857) (7,4'-dihydroxyflavanone) has been derivatized to its diacetate and dibenzoate esters. nih.gov

Modification of the B-ring: While this compound has an unsubstituted B-ring, analogs could be synthesized from chalcones with hydroxyl or methoxy (B1213986) groups on the corresponding ring, which could then be further modified.

Modification of the Urea Moiety: The urea functional group in the side chain offers opportunities for derivatization, such as N-alkylation or N-acylation, to explore the impact of substituents on biological targets.

Table 1: Potential Semi-Synthetic Modifications of this compound

Modification TypeTarget SitePotential ReagentsPurpose
O-Alkylation5-OH, 7-OHAlkyl halides, BaseIncrease lipophilicity, probe steric effects
O-Acylation5-OH, 7-OHAcid chlorides, AnhydridesProdrug strategy, alter solubility
N-AlkylationUrea nitrogensAlkyl halides, BaseModify hydrogen bonding, explore SAR
N-AcylationUrea nitrogensAcid chlorides, AnhydridesIntroduce new functional groups

This compound possesses a chiral center at the C-2 position of the flavanone ring, existing as the (S)-enantiomer. The enantiomeric purity of a chiral compound is a critical parameter, and its determination often involves the preparation of diastereomeric derivatives. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques like HPLC. researchgate.net

For this compound, the hydroxyl groups could be esterified with a chiral carboxylic acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. researchgate.net The resulting diastereomers can then be separated and analyzed, for example by NMR spectroscopy, to determine the enantiomeric excess of the original this compound sample.

Preparation of this compound Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a molecule's structure correlates with its biological activity. drugdesign.orggeorgiasouthern.edu This process involves the systematic synthesis of a series of analogs where specific parts of a lead compound, such as this compound, are modified. oncodesign-services.com The biological activity of each analog is then tested to identify the structural features, or pharmacophores, that are essential for the desired effect. georgiasouthern.eduoncodesign-services.com

While specific SAR studies on this compound are not extensively detailed in the literature, the established principles of analog design for isoquinoline-type compounds provide a clear framework for such an investigation. The goal is to alter the molecule's properties—such as hydrophobicity, steric bulk, and electronic character—and observe the impact on biological function. drugdesign.orgoncodesign-services.com For the this compound scaffold, which features an oxepinochromene motif fused to an isoquinoline (B145761) unit, several modification points are of interest. researchgate.net

Strategies for preparing analogs would include:

Substitution on Aromatic Rings: Introducing various electron-withdrawing or electron-donating groups onto the aromatic rings of the isoquinoline or chromene systems to probe electronic requirements.

Modification of Substituents: Altering existing functional groups. For example, if this compound possesses a methoxy group, analogs could be prepared with hydroxyl, ethoxy, or other alkyl ether groups to study the impact of size and hydrogen-bonding capability.

Scaffold Hopping: Replacing the isoquinoline core with other heterocyclic systems to discover novel chemical entities with similar biological profiles. oncodesign-services.com

For example, in SAR studies of other isoquinoline-based antitumor agents, substitutions on different rings of the core structure were found to significantly impact activity. nih.govnih.gov In one study, substitution on Ring A of a 2,3-dihydroimidazo[2,1-a]isoquinoline (B13852805) lead compound resulted in less active compounds, highlighting the importance of that specific region of the molecule. nih.gov These examples underscore the systematic approach required to build a comprehensive SAR model for a compound like this compound.

Illustrative Strategies for this compound Analog Preparation for SAR Studies
Modification SiteType of ModificationPurpose of ModificationReference Principle
Isoquinoline Aromatic RingIntroduction of -Cl, -F, -CH₃, -OCH₃Probe electronic and steric effects on activity. mesamalaria.orgnih.gov
Chromene MoietyVarying substituents on the phenyl ring.Determine the influence of this part of the scaffold on receptor binding. drugdesign.org
Oxepine RingRing contraction/expansion or introduction of unsaturation.Assess the importance of the seven-membered ring's conformation and size. researchgate.net
Nitrogen AtomAlkylation or acylation.Evaluate the role of the basic nitrogen in potential interactions. georgiasouthern.edu

Mechanistic Investigations of Isoaquiledine at Molecular and Cellular Levels

Molecular Targets and Receptor Interactions

Currently, there are no published studies detailing specific ligand-receptor binding assays for isoaquiledine. Consequently, data on its binding affinity (such as Kd or Ki values) to any specific molecular receptors are not available. General principles of ligand-binding assays involve measuring the interaction between a ligand (in this case, this compound) and a target protein, which is crucial for determining the compound's potency and specificity giffordbioscience.com.

This compound is a flavonoid alkaloid isolated from the plant Aquilegia ecalcarata researchgate.netnih.gov. While some related flavoalkaloids have been investigated for their biological activities, specific data on this compound's interaction with most enzymes are scarce.

One study on novel cinnamoylated flavoalkaloids, which included the synthesis of related structures, reported acetylcholinesterase (AChE) inhibitory effects for the synthesized compounds, with IC50 values ranging from 0.12 to 1.02 μM researchgate.net. However, the specific inhibitory activity and mechanism for this compound itself were not detailed. Another source states that no biological activity has been reported for aquiledine (B1251822) or this compound, presenting a contradiction in the available literature dokumen.pub.

In the broader context of its chemical class, isoquinoline (B145761) alkaloids have been shown to act as reversible competitive inhibitors of acetylcholinesterase thieme-connect.com. For example, studies on other isoquinoline alkaloids like papaverine (B1678415) and berberine (B55584) have determined their inhibitor constants (Ki) to be in the micromolar range thieme-connect.com. However, without specific studies on this compound, its precise mechanism and potency as an enzyme inhibitor remain unconfirmed.

Table 1: Acetylcholinesterase Inhibition Data for Related Flavoalkaloids

Compound Class Target Enzyme IC50 Range (µM) Source

Note: This table represents data for related compounds, as specific data for this compound is not explicitly provided in the source.

There is currently no published scientific literature that investigates the effects of this compound on ion channels, including voltage-gated sodium, potassium, or calcium channels. The modulation of ion channels is a known mechanism of action for various alkaloids, which can affect neuronal excitability and other physiological processes nih.govabcam.comopenneurologyjournal.com. However, specific research to determine if this compound shares these properties has not been reported.

Cellular Signaling Pathway Modulation

Detailed investigations into how this compound modulates cellular signaling pathways, such as those involving G-protein-coupled receptors (GPCRs) and secondary messengers like cyclic AMP (cAMP), have not been documented in the available scientific literature. GPCRs are a major class of receptors that mediate cellular responses to a wide variety of external signals, and their activation often leads to the production of intracellular second messengers wikipedia.orgnih.gov. The potential interaction of this compound with these pathways is an area that requires future research.

There is no specific information available on the effect of this compound on protein phosphorylation cascades. Protein phosphorylation, a key post-translational modification regulated by protein kinases, is a fundamental mechanism for controlling a vast array of cellular processes nih.gov. Many natural compounds exert their effects by modulating these signaling cascades, such as the MAPK or PI3K/Akt pathways ijbs.comcusabio.com. Whether this compound interacts with or modulates any protein kinase and its subsequent phosphorylation cascade is currently unknown.

Gene Expression and Protein Synthesis Regulation

Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein or a functional RNA molecule. khanacademy.org This intricate process is fundamental for all known life and is tightly regulated at multiple levels, including transcription (DNA to RNA) and translation (RNA to protein), to ensure that specific proteins are produced when and where they are needed. khanacademy.orgwikipedia.org Regulation can occur through various mechanisms, such as the modification of chromatin structure to make DNA more or less accessible, the action of transcription factors that promote or repress gene transcription, and post-transcriptional and post-translational modifications. khanacademy.orgwikipedia.org

In the context of the cell cycle, progression through different phases is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are themselves regulated by binding to specific cyclins. immunologyresearchjournal.com The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint. frontiersin.org This transition is largely controlled by the Cyclin D1/CDK4 complex. nih.gov Mitogenic signals stimulate the synthesis of Cyclin D1, which then binds to and activates CDK4 (or its relative, CDK6). frontiersin.orgnih.gov This active complex phosphorylates the retinoblastoma protein (pRb), causing it to release the E2F transcription factor. immunologyresearchjournal.com Once liberated, E2F activates the transcription of genes necessary for entry into the S phase. immunologyresearchjournal.com

Research indicates that this compound may exert its biological effects by intervening in this specific pathway. A significant finding points to the ability of this compound to cause a down-regulation of both Cyclin D1 and CDK4 protein levels. researchgate.net By reducing the concentration of these key regulatory proteins, this compound can effectively disrupt the formation of the active Cyclin D1/CDK4 complex, thereby impeding cell cycle progression at the G1/S checkpoint.

Table 1: Observed Effect of this compound on Key Cell Cycle Regulatory Proteins

Compound Target Protein Observed Effect Reference
This compound Cyclin D1 Down-regulation of protein levels researchgate.net
This compound Cyclin-dependent kinase 4 (CDK4) Down-regulation of protein levels researchgate.net

Target Engagement Studies (e.g., affinity, residence time)

A critical aspect of drug discovery is confirming that a compound physically interacts with its intended molecular target within a cellular environment—a concept known as target engagement. plos.org Quantifying this interaction involves measuring several key parameters.

Affinity describes the strength of the binding between a compound and its target protein. It is often expressed as an equilibrium dissociation constant (Kd) or an inhibition constant (Ki), where lower values indicate a stronger interaction. blogspot.com

Residence Time refers to the duration for which a drug remains bound to its target (τ = 1/k_off, where k_off is the dissociation rate). biorxiv.orgbiorxiv.org There is growing recognition that a long residence time can be more predictive of in vivo efficacy than high affinity alone, as it can lead to a sustained pharmacological effect even when the concentration of the drug in circulation decreases. blogspot.combiorxiv.org

Various assays are used to measure these parameters. The Cellular Thermal Shift Assay (CETSA), for instance, is based on the principle that a protein becomes more thermally stable when a ligand is bound to it. plos.orgnih.gov Other methods, such as those using bioluminescence resonance energy transfer (BRET), can also be employed to quantify target occupancy, affinity, and residence time directly in living cells. scilifelab.se While such studies are essential for fully characterizing the molecular interactions of this compound, specific quantitative data regarding its target affinity and residence time are not currently available in the public domain.

Table 3: Key Parameters in Target Engagement Studies

Parameter Definition Significance Common Metrics
Affinity The strength of the binding interaction between a ligand and its target at equilibrium. blogspot.com Indicates the concentration of a drug required to bind the target. High affinity is often a starting point for optimization. Kd (Dissociation Constant), Ki (Inhibition Constant), IC50 (Half-maximal Inhibitory Concentration) blogspot.com
Residence Time (τ) The average lifetime of the drug-target complex; the reciprocal of the dissociation rate (k_off). biorxiv.org Can be a better predictor of in vivo efficacy than affinity, leading to sustained target modulation. biorxiv.orgucl.ac.uk τ (seconds, minutes, hours)

Preclinical Pharmacological Research on Isoaquiledine in Research Models

In Vitro Efficacy Studies

In vitro studies are fundamental in preclinical research, utilizing cell-based and biochemical assays to determine the potential biological effects of a compound in a controlled laboratory setting.

Cell-Based Assays for Biological Activities

Cell-based assays use living cells to assess a compound's effect on cellular processes, providing insights into potential therapeutic applications such as anticancer, anti-inflammatory, and antimicrobial activities.

Cytotoxicity assays are employed to evaluate the ability of a compound to kill or inhibit the proliferation of cancer cells. In the initial study reporting the isolation of isoaquiledine and its isomer aquiledine (B1251822) from Aquilegia ecalcarata, no biological activity was reported for these specific compounds. researchgate.net

However, bioassay-guided fractionation of the same plant has identified other constituents with significant cytotoxic effects. For instance, a novel quinolone alkaloid, 7-hydroxy-4-(5'-hydroxymethylfuran-2'-yl)-2-quinolone, and the known oxoaporphine alkaloid, hernandonine, demonstrated cytotoxicity against human lung cancer (GLC-82) and human colon cancer (HCT) cell lines. researchgate.netthieme-connect.com The half-maximal inhibitory concentration (IC₅₀) values for these compounds are detailed in Table 1. thieme-connect.com

Furthermore, studies on the broader class of naturally occurring isoquinoline (B145761) alkaloids have demonstrated cytotoxic potential against various cancer cell lines, including the human hepatocellular carcinoma cell line, HepG2. nih.gov In a screening of forty-six different isoquinoline alkaloids, compounds like scoulerine, aromoline, berbamine, and parfumidine showed significant cytotoxic effects. nih.gov Scoulerine was notably active against both HepG2 and Caco-2 cells, although most of the active alkaloids also displayed toxicity toward normal human lung fibroblasts. nih.gov

Table 1: In Vitro Cytotoxicity of Compounds Isolated from Aquilegia ecalcarata

CompoundCell LineReported IC₅₀ (μM)Reference
7-hydroxy-4-(5'-hydroxymethylfuran-2'-yl)-2-quinoloneGLC-82 (Lung Cancer)8.8 ± 0.2 thieme-connect.com
7-hydroxy-4-(5'-hydroxymethylfuran-2'-yl)-2-quinoloneHCT (Colon Cancer)10.1 ± 0.3 thieme-connect.com
HernandonineGLC-82 (Lung Cancer)7.6 ± 0.5 thieme-connect.com
HernandonineHCT (Colon Cancer)8.2 ± 0.5 thieme-connect.com

While no direct studies on the anti-inflammatory properties of this compound have been published, its chemical nature as a flavoalkaloid suggests it would be a candidate for such investigations. nih.govnih.gov Flavonoids and alkaloids are well-documented to possess anti-inflammatory activities. nih.govphytopharmajournal.com

Preclinical in vitro research in this area typically employs cellular models of inflammation, most commonly macrophage cell lines like RAW 264.7. nih.govresearchgate.net In these assays, inflammation is induced by an agent such as lipopolysaccharide (LPS), a component of bacterial cell walls. nih.govmdpi.com The efficacy of a test compound is then measured by its ability to inhibit the production of key pro-inflammatory mediators.

Commonly measured endpoints in these cellular models include:

Pro-inflammatory Cytokines: Inhibition of the release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov

Inflammatory Enzymes: Reduction in the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Signaling Pathways: Modulation of key inflammatory signaling pathways, with a primary focus on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govmdpi.com Flavonoids have been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes. mdpi.commdpi.com

Table 2: Common In Vitro Models and Endpoints for Anti-Inflammatory Research

Cellular ModelInflammatory StimulusKey Endpoints MeasuredReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α, IL-6, Nitric Oxide (NO), iNOS, COX-2, NF-κB nih.gov
Engineered Reporter Cells (e.g., NF-κB reporter)TNF-αNF-κB activation, Cytokine expression mdpi.com
Primary Murine Peritoneal MacrophagesCulture-induced agingIL-6, IL-1β, TNF-α nih.gov

Specific data on the antimicrobial activity of this compound is not available in the current literature. However, both isoquinoline alkaloids and flavonoids, the parent classes of this compound, are known to exhibit a broad spectrum of antimicrobial effects. nih.govnih.govfrontiersin.org

The standard in vitro method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC). mdpi.com This value represents the lowest concentration of a compound that prevents the visible growth of a microorganism after a set incubation period. mdpi.com

Isoquinoline Alkaloids: Numerous alkaloids from this class have demonstrated potent activity against a range of pathogens. For example, synthetic alkynyl isoquinolines have shown strong bactericidal effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Other natural isoquinoline alkaloids, such as chelerythrine (B190780) and sanguinarine, have been reported to have MIC values as low as 1.9 µg/mL against Pseudomonas aeruginosa and S. aureus, respectively. mdpi.com

Flavonoids: This class of polyphenols is known to possess antibacterial and antifungal properties. nih.govscielo.br Their mechanisms can include inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism. nih.gov

Table 3: Examples of Antimicrobial Activity of Isoquinoline Alkaloids

Compound/ClassMicroorganismReported MIC (µg/mL)Reference
ThalicfoetineBacillus subtilis3.12 mdpi.com
SanguinarineStaphylococcus aureus1.9 mdpi.com
ChelerythrinePseudomonas aeruginosa1.9 mdpi.com
Myoporumine A/BMRSA6.25 mdpi.com
Isoquinoline Sulfonamide (LEI-800)Escherichia coli~2.6 (converted from 6.25 µM) nih.gov

Biochemical Assays (e.g., enzyme activity, receptor binding in isolated systems)

Biochemical assays are cell-free systems used to investigate the direct interaction between a compound and a specific molecular target, such as an enzyme or a receptor. These assays are crucial for elucidating a compound's mechanism of action. For a novel compound like this compound, such assays would be a logical next step following initial cell-based screening.

Given its structure as a flavoalkaloid, potential targets for this compound could include:

Enzymes in Inflammatory Pathways: Many flavonoids are known to inhibit enzymes like cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX), which are critical for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. phytopharmajournal.com

Bacterial Enzymes: A key mechanism for some antibacterial compounds is the inhibition of essential bacterial enzymes. For example, certain flavonoids can inhibit DNA gyrase, an enzyme necessary for bacterial DNA replication. nih.gov A novel class of isoquinoline sulfonamides was recently identified as allosteric inhibitors of DNA gyrase. nih.gov

Protein Kinases: Many alkaloids and flavonoids interfere with cell signaling by inhibiting protein kinases, which are often dysregulated in cancer cells.

To date, there are no published studies detailing the results of any specific biochemical assays performed with this compound.

Preclinical In Vivo Efficacy Studies (Excluding Human Clinical Data)

In vivo studies involve the use of living organisms, typically animal models, to assess the efficacy and physiological effects of a compound in a whole-system context. There is currently no published literature available on any preclinical in vivo efficacy studies conducted for this compound.

Animal Models for Disease Mechanisms Research

No published studies describing the use of this compound in animal models for disease mechanism research were found.

Assessment of Compound Efficacy in Relevant Biological Systems

No published studies assessing the efficacy of this compound in any relevant biological systems were found.

Pharmacodynamic Studies in Preclinical Models

No published pharmacodynamic studies of this compound in preclinical models were found.

Structure Activity Relationship Sar Studies of Isoaquiledine and Its Analogs

Elucidation of Key Structural Features for Biological Activity

Isoaquiledine is a flavoalkaloid first isolated from the plant Aquilegia ecalcarata. acs.orgresearchgate.net Its structure was identified as (2S)-8-(1,4-ureylenebutyl)-5,7-dihydroxyflavanone. nih.govmdpi.com The molecule is a hybrid, combining a flavonoid core with an alkaloidal moiety, a feature that is uncommon in natural products. mdpi.comresearchgate.net The key structural features essential for its bioactivity can be broken down into three main components:

The Flavanone (B1672756) Skeleton: This provides the foundational structure, characterized by a C6-C3-C6 carbon framework. The flavanone core itself is present in many biologically active natural products known for a wide range of effects.

The A-Ring Substitution: The A-ring of the flavanone is substituted with hydroxyl groups at positions C-5 and C-7. These phenolic hydroxyl groups are common in flavonoids and are often critical for antioxidant activity and for forming hydrogen bonds with biological targets.

The C-8 Alkaloidal Moiety: A unique feature of this compound is the presence of a 1,4-ureylenebutyl substituent at the C-8 position. nih.govmdpi.com This substituent cyclizes to form a saturated seven-membered 1,3-diazepin-2-one ring. The presence and position of this nitrogen-containing heterocyclic ring are considered to be major determinants of its specific biological profile.

The existence of a natural regioisomer, aquiledine (B1251822), which bears the same ureylenebutyl substituent at the C-6 position instead of the C-8 position, underscores the importance of the substituent's location on the flavonoid A-ring. nih.govacs.org Furthermore, recent studies have called for a computational-assisted structural revision of both aquiledine and this compound, indicating the complexity of these molecules and the importance of precise structural determination for any SAR analysis. mdpi.comresearchgate.net

FeatureDescriptionImplied Importance
Flavanone Core A (2S)-configured 2,3-dihydro-2-phenylchromen-4-one structure.Provides the basic scaffold for target interaction.
5,7-Dihydroxy Pattern Phenolic hydroxyl groups on the A-ring.Potential for antioxidant activity and hydrogen bonding with receptors.
C-8 Substituent A 1,4-ureylenebutyl group forming a 1,3-diazepin-2-one ring.Confers unique alkaloidal character and is a primary determinant of specific bioactivity.
Regioisomerism Exists as a C-8 substituted isomer (this compound) and a C-6 isomer (aquiledine).The position of the alkaloidal moiety is a critical factor influencing the molecule's interaction with biological targets. nih.govmdpi.com

Impact of Functional Group Modifications on Activity

Modifying functional groups is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties. ashp.orgslideshare.net For this compound, such modifications would primarily involve the hydroxyl groups and the complex diazepinone ring.

Regioselectivity—the specific position of substituents—is critical in the SAR of flavonoids. The most striking example for this compound is its relationship with aquiledine. nih.govmdpi.com

This compound: The 1,3-diazepin-2-one ring is attached to the C-8 position of the flavanone A-ring. mdpi.com

Aquiledine: The same ring is attached to the C-6 position. mdpi.com

The electron-rich A-ring of 5,7-dihydroxylated flavonoids is susceptible to electrophilic substitution, primarily at the C-6 and C-8 positions. The differential positioning of the bulky and polar diazepinone ring between C-6 and C-8 would significantly alter the molecule's shape, polarity, and ability to interact with specific binding sites on a biological target. Studies on the selective aminomethylation of other 5,7-dihydroxy-flavonoids have shown that the C-8 position is often the most nucleophilic and therefore the preferred site of substitution, which aligns with the existence of this compound. researchgate.net While direct comparative biological data between aquiledine and this compound is scarce, it is highly probable that they possess distinct activity profiles due to this positional isomerism.

The saturated 1,3-diazepin-2-one ring is arguably the most defining feature of this compound. nih.gov This seven-membered cyclic urea (B33335) is rare in nature and is expected to be a pharmacophoric element. The importance of this moiety can be inferred from studies on other molecules containing this ring system. For instance, synthetic nucleosides incorporating a 1,3-diazepinone ring have been developed as potent inhibitors of the enzyme cytidine (B196190) deaminase (CDA). nih.gov This demonstrates that the 1,3-diazepinone structure can effectively interact with enzyme active sites. nih.gov The ring contains two nitrogen atoms and a carbonyl group, which can act as hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with biological targets. spu.edu.sy

Computational SAR Modeling

In the absence of extensive empirical data, computational methods provide valuable predictions regarding the SAR of this compound.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. For flavoalkaloids like this compound, docking studies are crucial for hypothesizing potential mechanisms of action. Computational studies, including molecular docking, have been central to the recent efforts to revise the proposed structures of aquiledine and this compound. researchgate.netrsc.org These simulations help to determine the most energetically favorable conformation and structure by calculating interaction energies. researchgate.net

Although specific docking studies for this compound against a particular target are not widely published, research on related flavonoids demonstrates the utility of this approach. For example, docking simulations of tannins with acetylcholinesterase (AChE) identified the free galloyl moiety as a key pharmacophore, while in other studies, isocryptolepine-triazole moieties were found to be important for binding to the periphery of the AChE active site. researchgate.net Such studies provide a framework for how this compound could be computationally evaluated against various enzymes or receptors to probe its binding modes and identify key interactions.

QSAR analysis is a computational method that correlates variations in the physicochemical properties of compounds with their biological activities to derive a mathematical model. This model can then be used to predict the activity of new, unsynthesized analogs.

No specific QSAR models for this compound have been published. However, QSAR studies on structurally related compounds highlight the potential of this approach. For example, a QSAR analysis was performed on a series of isoflavone-cytisine hybrids, which, like this compound, feature a nitrogen-containing moiety attached to a flavonoid-type core. researchgate.net The study successfully developed predictive models for the anticancer activity of these compounds, including newly designed 8-substituted derivatives. researchgate.net This demonstrates that a QSAR approach could be effectively applied to a series of this compound analogs to quantify the impact of modifications—such as altering substituents on the B-ring or modifying the diazepinone ring—on a specific biological activity.

Advanced Analytical Methodologies in Isoaquiledine Research

Methods for Detection and Quantification in Complex Matrices

Isolating and quantifying isoaquiledine from its natural source, such as plants of the Aquilegia genus, or from synthetic reaction mixtures, presents a significant analytical challenge. The complexity of these matrices requires highly sensitive and selective methods to ensure accurate results.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoid alkaloids. ejgm.co.ukscholarsresearchlibrary.com Its high resolution and sensitivity make it ideal for separating this compound from other closely related compounds within a sample. jasco-global.com The method's versatility is enhanced by coupling it with various detectors.

A typical HPLC analysis involves injecting the sample onto a column, often a reversed-phase C18 column, and eluting the components with a mobile phase, which is usually a mixture of an aqueous solvent and an organic solvent like acetonitrile (B52724) or methanol (B129727). ejgm.co.uk A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of complex mixtures. iaea.org

UV-Vis Detection: A Diode-Array Detector (DAD) or a variable wavelength UV-Vis detector is commonly used for the detection of flavonoids. These compounds exhibit characteristic UV absorbance spectra due to their chromophoric flavonoid structure. This allows for the preliminary identification and quantification of this compound by comparing its retention time and UV spectrum to that of a known standard. jasco-global.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides a higher level of specificity and sensitivity. After separation by the HPLC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This not only confirms the molecular weight of this compound but also provides structural information through fragmentation patterns (MS/MS), making it a powerful tool for unambiguous identification in complex matrices. researchgate.net

Table 1: Representative HPLC Method Parameters for Flavoalkaloid Analysis.
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate0.8 - 1.2 mL/min
DetectorPDA/UV-Vis (e.g., at 254 nm, 280 nm) or Mass Spectrometer (ESI)
Column Temperature25 - 40 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is primarily used for the analysis of volatile and thermally stable compounds. filab.fr While many alkaloids, including this compound, have high boiling points and may not be suitable for direct GC analysis, derivatization can be employed to increase their volatility.

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (like helium) through a capillary column. madison-proceedings.com The column separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. wikipedia.orgmadison-proceedings.com The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that can be used for positive identification by comparison to spectral libraries. This method is highly specific and can provide excellent quantitative results. madison-proceedings.com

Table 2: General GC-MS Parameters for the Analysis of Derivatized Alkaloids.
ParameterTypical Condition
ColumnCapillary column (e.g., DB-5MS, 30 m x 0.25 mm)
Carrier GasHelium
Injector Temperature250 - 280 °C
Oven ProgramTemperature ramp (e.g., 100 °C to 300 °C at 10 °C/min)
Ionization ModeElectron Ionization (EI) at 70 eV
DetectorQuadrupole Mass Spectrometer

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. scispace.com This method is characterized by its high efficiency, low sample consumption, and minimal solvent waste. scispace.comnih.gov For ionizable compounds like alkaloids, CE is a valuable analytical tool.

The separation in CE is influenced by factors such as the pH and composition of the running buffer. nih.gov For alkaloids, which are typically basic, analysis is performed in acidic buffers where the compounds are protonated and carry a positive charge. By optimizing the buffer system, closely related alkaloids can be effectively separated. nih.gov Detection is often achieved using UV-Vis absorbance. CE has been successfully applied to the analysis of quinoline (B57606) derivatives and to confirm the complexation of other alkaloids, demonstrating its utility in this class of compounds. nih.govresearchgate.net

Structural Confirmation and Purity Assessment

Beyond detection and quantification, establishing the precise chemical structure, including the correct stereochemistry, is paramount. The structural elucidation of this compound has been a subject of scientific investigation, with modern spectroscopic techniques providing the necessary insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. longdom.orgleibniz-fmp.de For a complex molecule like this compound, a suite of advanced 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry.

1D and 2D NMR: ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the atoms. Two-dimensional techniques like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, helping to establish the connectivity of the carbon skeleton. longdom.org Heteronuclear correlation experiments (HSQC, HMBC) link protons to their directly attached carbons and to more distant carbons, respectively, which is essential for assembling the complete molecular structure.

Stereochemical Determination: Determining the relative and absolute stereochemistry is a more complex challenge. Advanced NMR techniques are crucial here. For related isoquinoline (B145761) systems, the analysis of vicinal ³J(CH-NH) coupling constants has been used to differentiate between cis and trans ring-fused structures. caltech.edu Furthermore, recent research has shown that the originally proposed structures for aquiledine (B1251822) and this compound required revision. This was achieved through computationally assisted structural analysis, where the experimental NMR data was compared against data calculated for various possible stereoisomers using Density Functional Theory (DFT). researchgate.net Methods like DP4+ analysis, which calculates the probability of a match between experimental and calculated NMR data, have become indispensable for assigning the correct structure of complex natural products. researchgate.netacs.org

Table 3: Key NMR Experiments for the Structural Elucidation of this compound.
NMR ExperimentInformation Obtained
¹H NMRProvides information on the chemical environment, integration, and coupling of protons.
¹³C NMRShows the number and chemical environment of unique carbon atoms.
COSY (Correlation Spectroscopy)Identifies proton-proton (¹H-¹H) spin-spin coupling networks. longdom.org
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds, revealing connectivity.
NOESY/ROESYReveals through-space proximity of protons, aiding in stereochemical and conformational analysis.

X-ray crystallography is an analytical technique that provides unambiguous information about the three-dimensional arrangement of atoms within a crystal. wikipedia.orglibretexts.org It is considered the "gold standard" for structural determination, as it can precisely define bond lengths, bond angles, and the absolute stereochemistry of a molecule in the solid state. iastate.eduanton-paar.com

The method involves directing a beam of X-rays onto a single, high-quality crystal of the compound. wikipedia.org The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. By analyzing the position and intensity of these spots, a 3D electron density map of the molecule can be calculated. From this map, the exact position of each atom is determined. mdpi.com

While no specific crystal structure for this compound itself is prominently reported, this technique has been used to confirm the structures of related tetrahydroisoquinoline alkaloids. mdpi.com The primary challenge for this method is obtaining a crystal of sufficient size and quality, which can be a difficult and time-consuming process for complex natural products. wikipedia.org When successful, however, it provides definitive structural proof that complements the data obtained from NMR spectroscopy. mdpi.com

Table 4: Key Parameters Determined from a Single-Crystal X-Ray Diffraction Experiment.
ParameterDescription
Crystal SystemThe symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupDescribes the symmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles that define the repeating unit of the crystal.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.
R-factor (Residual Factor)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Method Development for Research Applications

Optimization of Extraction and Sample Preparation for Research Samples

No specific studies detailing the optimization of extraction and sample preparation methods solely for this compound from its natural source, Aquilegia ecalcarata, were found. While general methods for the extraction of alkaloids from plant materials are well-established, including techniques like maceration, ultrasonic-assisted extraction, and microwave-assisted extraction with various solvents and pH conditions, specific optimized parameters for this compound are not documented.

Application of Analytical Studies for Mechanistic Exploration

There is no information available regarding the use of these analytical methods for the mechanistic exploration of this compound's biosynthesis, metabolism, or mode of action. Such studies would typically involve techniques like isotope labeling followed by mass spectrometry or NMR to trace the compound's formation or breakdown, but this level of research has not been published for this compound.

Future Directions and Research Perspectives for Isoaquiledine

Unexplored Biosynthetic Pathways and Enzymes

The biosynthetic pathway of isoaquiledine remains uncharted territory. Flavoalkaloids are thought to arise from the convergence of the flavonoid and alkaloid biosynthetic pathways. The flavonoid backbone is typically synthesized from phenylalanine, while the isoquinoline (B145761) alkaloid portion generally originates from tyrosine. kegg.jp Future research must focus on identifying the precise precursor molecules and the sequence of enzymatic reactions that lead to the formation of this compound in Aquilegia species.

Key research questions include:

What are the specific starter and extender units for the flavonoid portion?

How is the nitrogen-containing heterocyclic moiety synthesized and subsequently linked to the flavonoid core?

Which specific enzymes, such as chalcone (B49325) synthases, isomerases, oxidoreductases, and transcription factors like bHLH proteins, catalyze these steps? nih.govnih.govmdpi.comphytomorphology.comnih.govresearchgate.net

Elucidating this pathway will not only provide fundamental knowledge of plant secondary metabolism but could also enable biotechnological production of this compound and related compounds through metabolic engineering in microbial hosts. nih.govresearchgate.net

Novel Synthetic Methodologies for Complex Flavoalkaloids

The structural complexity of flavoalkaloids like this compound presents a significant challenge for chemical synthesis. While methods for synthesizing simpler flavonoids are well-established, creating the intricate linkage between the flavonoid and alkaloid components requires innovative strategies. researchgate.net Developing robust and efficient total synthesis routes is crucial for producing sufficient quantities for comprehensive biological evaluation and for creating structural analogs.

Future research should explore:

Advanced Coupling Reactions: Investigating novel cross-coupling reactions, such as variations of the Suzuki-Miyaura reaction, to form the key bonds in the flavoalkaloid scaffold. nih.gov

Asymmetric Synthesis: Developing stereoselective methods to control the compound's three-dimensional architecture, which is critical for biological activity. nih.gov

Green and Flow Chemistry: Implementing sustainable and efficient synthetic protocols that minimize waste and allow for scalable production. researchgate.net

Biomimetic Synthesis: Designing synthetic routes that mimic the proposed biosynthetic pathway, potentially offering a more efficient approach to the natural product. nih.gov

Identification of Additional Molecular Targets and Pathways

The pharmacological profile of this compound is completely unknown. Research into related isoquinoline alkaloids has revealed a multitude of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often mediated through interaction with specific molecular targets. nih.govresearch-nexus.netresearchgate.net A critical area of future research is the systematic screening of this compound to identify its molecular targets and understand its mechanism of action.

Potential avenues for investigation include:

Target-Based Screening: Evaluating this compound's activity against known drug targets, such as kinases (e.g., Janus kinase), cyclooxygenases (COX-2), topoisomerases, and leucine (B10760876) aminopeptidase, which are modulated by other alkaloids. research-nexus.net13.235.221nih.gov

Phenotypic Screening: Using high-content screening in various cancer cell lines to identify antiproliferative effects and subsequently using target deconvolution techniques to find the responsible proteins. nih.govnih.gov

Pathway Analysis: Investigating the effect of this compound on major cell signaling pathways implicated in disease, such as the JAK/STAT pathway. 13.235.221

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Research

To accurately probe the biological effects of this compound, it is essential to move beyond simple two-dimensional (2D) cell cultures. These traditional models often fail to replicate the complex microenvironment of living tissues. youtube.com The development and application of more sophisticated models will provide more physiologically relevant data on the compound's efficacy and mechanism. mdpi.com

Future research should utilize:

Three-Dimensional (3D) Cell Cultures: Employing spheroids or organoids that better mimic the cell-cell interactions and architecture of native tissues.

Ex Vivo Tissue Models: Using freshly excised tissues in platforms like Ussing chambers to study absorption, metabolism, and transport in a preserved, integrated system. mdpi.comnih.govresearchgate.net

Co-culture Systems: Developing models that include multiple cell types (e.g., cancer cells and immune cells) to study the compound's effects in a more complex biological context.

These advanced models are invaluable for preclinical evaluation and for gaining deeper insights into how this compound functions within a biological system. nih.govnih.gov

Integration of Omics Technologies (e.g., metabolomics, proteomics) in Research

Key applications include:

Metabolomics: Profiling the metabolites in Aquilegia species to identify precursors and intermediates in the this compound biosynthetic pathway. nih.govplos.orgnih.gov This can also be used to map metabolic changes in cells or organisms exposed to the compound. frontiersin.org

Proteomics: Identifying protein targets by observing changes in protein expression or post-translational modifications in cells treated with this compound. This can reveal which cellular pathways are affected. frontiersin.org

Transcriptomics: Analyzing changes in gene expression to understand the cellular response to this compound at the genetic level, providing clues about its mechanism and potential off-target effects.

Combining these datasets can provide a holistic view of the compound's biological activity and guide further hypothesis-driven research. frontiersin.org

Leveraging Computational Chemistry for Rational Design of this compound Analogs

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for accelerating drug discovery. researchgate.net These methods can be used to predict the properties of this compound and to guide the synthesis of new analogs with improved potency, selectivity, or pharmacokinetic properties.

Future computational studies should focus on:

Molecular Docking: Simulating the interaction of this compound with the 3D structures of potential protein targets to predict binding affinity and mode. research-nexus.netresearchgate.net13.235.221nih.govnih.gov This can help prioritize targets for experimental validation.

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its (yet to be discovered) biological activity to design novel molecules with similar properties.

Quantum Chemical Calculations (DFT): Using methods like Density Functional Theory to understand the electronic properties, reactivity, and stability of this compound and its derivatives. mdpi.com

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs to select candidates with favorable drug-like profiles for synthesis. nih.gov

These computational approaches enable a more rational and efficient design process for novel therapeutic agents based on the this compound scaffold. nih.govnih.gov

Ecological and Evolutionary Role of this compound in Aquilegia Species

The genus Aquilegia is a well-established model system for studying evolution, particularly concerning adaptation to pollinators. wikipedia.org However, the role of its secondary metabolites, including alkaloids, in ecological interactions is less understood. nih.govnih.gov Alkaloids in plants often serve as defense compounds against herbivores and pathogens. nih.govumass.edu

Future ecological research should investigate:

Anti-herbivore and Anti-pathogen Activity: Testing the effects of this compound on common herbivores and microbial pathogens of Aquilegia to determine if it functions as a defensive chemical.

Distribution within the Plant: Mapping the concentration of this compound in different plant tissues (leaves, roots, flowers, nectar) to infer its primary ecological function. nih.govplos.org

Variation across Species: Comparing this compound levels across different Aquilegia species that face different ecological pressures to understand its evolutionary significance.

Understanding the natural role of this compound will provide context for its biological activities and may reveal new applications. wikipedia.orgumass.edu

Exploration of Undiscovered Bioactivities within Strict Academic Parameters

This compound, a novel flavonoid alkaloid recently isolated from Aquilegia ecalcarata, represents a frontier in natural product chemistry. nih.gov Following the computational revision of its chemical structure, the scientific community is positioned to explore its potential biological activities. acs.orgnih.gov As a member of the broad class of isoquinoline and flavonoid alkaloids, this compound's bioactivity profile is largely uncharted territory, making it a compelling subject for future research. The exploration of its therapeutic potential must be conducted within rigorous academic and scientific frameworks to ascertain its pharmacological properties.

The isoquinoline alkaloid family, to which this compound belongs, is known for a wide array of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.orgwikipedia.org Similarly, flavonoids are well-documented for their antioxidant and neuroprotective activities. mdpi.com This dual chemical heritage of this compound suggests a high probability of discovering significant bioactivities. Future research should systematically investigate these potential properties through a multi-faceted approach.

Initial research efforts would logically focus on broad-spectrum screening to identify any significant biological responses. This could involve assessing the compound's effects against a diverse panel of cancer cell lines, pathogenic bacteria and fungi, and various viral strains. wikipedia.orgmdpi.com Furthermore, given the prevalence of anti-inflammatory and immunomodulatory effects within its parent chemical classes, evaluating this compound's impact on inflammatory pathways and immune cell function is a promising avenue. mdpi.com

Subsequent research would necessitate more focused, mechanism-based studies to understand how this compound exerts its effects at a molecular level. For instance, if preliminary screens indicate potential antitumor activity, further investigation into its influence on cell cycle regulation, apoptosis, and signal transduction pathways would be warranted. nih.gov Similarly, should antimicrobial properties be identified, studies to determine its mechanism of action against microbial growth and viability would be crucial. mdpi.com

The exploration of this compound's bioactivities should also extend to its potential as a neuroprotective agent, a known characteristic of many flavonoids. nih.gov Investigating its ability to mitigate oxidative stress and neuroinflammation in neuronal cell models could unveil novel therapeutic applications for neurodegenerative diseases.

A structured and hypothesis-driven approach will be essential in systematically uncovering the bioactivities of this compound. The following interactive data table outlines potential research areas for this compound, based on the known activities of related isoquinoline and flavonoid alkaloids.

Table 1: Potential Areas for Bioactivity Research of this compound

Potential Bioactivity Rationale Based on Related Compounds Suggested In Vitro Models for Initial Screening Potential Molecular Targets for Mechanistic Studies
Antitumor Many isoquinoline alkaloids, such as berberine (B55584), exhibit cytotoxic effects against various cancer cells. frontiersin.orgwikipedia.orgnih.govPanel of human cancer cell lines (e.g., breast, lung, colon).Topoisomerases, protein kinases, apoptosis-related proteins (e.g., caspases).
Antimicrobial Isoquinoline alkaloids have a long history of use as antimicrobial agents. mdpi.comRepresentative strains of Gram-positive and Gram-negative bacteria, and pathogenic fungi.Bacterial cell wall synthesis enzymes, DNA gyrase, fungal membrane components.
Antiviral Certain isoquinoline-related alkaloids have demonstrated activity against a range of viruses. mdpi.comViral replication assays for viruses such as influenza, herpes simplex, or coronaviruses.Viral entry proteins, viral proteases, viral polymerases.
Anti-inflammatory Both isoquinoline alkaloids and flavonoids are known to possess anti-inflammatory properties. nih.govmdpi.comLipopolysaccharide (LPS)-stimulated macrophages.Cyclooxygenase (COX) enzymes, lipoxygenase (LOX), NF-κB signaling pathway.
Neuroprotective Flavonoids are widely recognized for their antioxidant and neuroprotective effects. nih.govNeuronal cell cultures under oxidative stress (e.g., H₂O₂-induced).Nrf2 pathway, antioxidant enzymes, signaling pathways involved in neuronal survival.

The systematic exploration of these and other potential bioactivities will be crucial in defining the therapeutic promise of this compound. As a novel natural product, it holds the potential to yield new lead compounds for drug discovery and development. Future research, grounded in rigorous scientific methodology, will undoubtedly shed light on the unique biological properties of this intriguing flavonoid alkaloid.

Q & A

Q. What methodological approaches are used to isolate Isoaquiledine from natural sources?

this compound is typically isolated using chromatographic techniques such as column chromatography or HPLC, often coupled with solvent partitioning. Polar solvents (e.g., methanol, ethanol) are employed for extraction, followed by fractionation guided by bioactivity assays or TLC profiling. Structural similarities to Aquiledine (e.g., chromone backbone) necessitate careful separation to avoid co-elution .

Q. How is the structural configuration of this compound confirmed experimentally?

Structural elucidation relies on spectroscopic methods:

  • NMR (1H, 13C, 2D-COSY, HMBC) identifies functional groups and connectivity, distinguishing the NH₂ group in this compound from the hydroxyl group in Aquiledine .
  • Mass spectrometry (HR-MS) confirms molecular formula and fragmentation patterns.
  • X-ray crystallography resolves absolute stereochemistry when crystalline derivatives are obtainable .

Q. What standardized assays are used to evaluate this compound’s bioactivity?

Common in vitro assays include:

  • Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorometric or colorimetric assays for kinases, oxidases, or proteases.
  • Antimicrobial activity : Broth microdilution for MIC/MBC determination. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are critical for reproducibility .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of action?

Docking simulations (AutoDock, Schrödinger Suite) model this compound’s interaction with target proteins (e.g., DNA topoisomerases). Key steps:

  • Protein preparation : Retrieve PDB structures, optimize hydrogen bonding.
  • Ligand parameterization : Assign partial charges to this compound’s NH₂ and chromone groups.
  • Validation : Compare binding affinities with known inhibitors and mutagenesis data .

Q. What challenges arise in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Regioselective functionalization of the chromone core is problematic due to competing reactivity at C-5 vs. C-7 positions. Strategies include:

  • Protecting group chemistry (e.g., acetylating NH₂ to direct electrophilic substitution).
  • Microwave-assisted synthesis to enhance yields of unstable intermediates .

Q. How do structural modifications (e.g., methylation, halogenation) affect this compound’s bioactivity?

Systematic SAR studies involve:

  • Functional group substitution : Introduce halogens at C-3 to enhance lipophilicity and membrane penetration.
  • Bioisosteric replacement : Replace NH₂ with OH to mimic Aquiledine’s scaffold.
  • In vitro validation : Compare IC₅₀ values across derivatives using standardized assays .

Q. What methodologies validate this compound’s pharmacokinetic (ADME) properties?

  • Absorption : Caco-2 cell monolayers assess permeability.
  • Metabolism : Liver microsome assays identify CYP450-mediated degradation.
  • Excretion : LC-MS quantifies urinary metabolites in rodent models. Plasma protein binding (equilibrium dialysis) and half-life (t₁/₂) studies inform dosage regimens .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., varying IC₅₀ across studies) may stem from:

  • Assay conditions (pH, serum concentration).
  • Compound purity (validate via HPLC-UV/ELSD).
  • Cell line heterogeneity (use STR profiling). Meta-analyses with standardized protocols (e.g., PRISMA guidelines) can reconcile differences .

Q. What experimental designs test this compound’s synergistic effects with other bioactive compounds?

  • Combinatorial screening : Checkerboard assays calculate fractional inhibitory concentration (FIC) indices.
  • Transcriptomic profiling : RNA-seq identifies pathways modulated by this compound-drug combinations.
  • In vivo models : Xenograft studies with co-administered therapeutics (e.g., paclitaxel) .

Q. How are analytical methods (e.g., HPLC) validated for this compound quantification in complex matrices?

Validation parameters per ICH guidelines include:

  • Linearity : R² ≥ 0.998 over 50–150% of expected concentration.
  • Accuracy/Precision : ≤5% RSD for intra-/inter-day replicates.
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
    Matrix effects (e.g., plant extracts) require spike-recovery tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.